molecular formula C12H17NO B15195630 1-Methyl-4-phenyl-3-piperidinol CAS No. 1891-23-2

1-Methyl-4-phenyl-3-piperidinol

Cat. No.: B15195630
CAS No.: 1891-23-2
M. Wt: 191.27 g/mol
InChI Key: NBAFFAPYTHGFLN-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-3-piperidinol is a piperidine derivative characterized by a hydroxyl group at position 3, a methyl group at position 1, and a phenyl substituent at position 4 of the piperidine ring.

Properties

CAS No.

1891-23-2

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-methyl-4-phenylpiperidin-3-ol

InChI

InChI=1S/C12H17NO/c1-13-8-7-11(12(14)9-13)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3

InChI Key

NBAFFAPYTHGFLN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-4-phenyl-3-piperidinol typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The process may include steps like dehydroxylation and pyridine reduction. Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity. For example, the use of cobalt, ruthenium, or nickel-based nanocatalysts has been explored for efficient hydrogenation .

Chemical Reactions Analysis

1-Methyl-4-phenyl-3-piperidinol undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For instance, dehydration in an acidic environment can lead to the formation of tetrahydropyridine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on piperidine derivatives with substitutions at positions 1, 3, or 4, as these modifications significantly influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Compound Name / Class Substituents (Positions) Key Biological Activity Stability/Reactivity Insights Reference
1-Methyl-4-phenyl-3-piperidinol 1-Me, 4-Ph, 3-OH Not explicitly reported Hydroxyl may enhance solubility N/A
3-Aroyl-4-aryl-1-ethyl-4-piperidinol (Series III) 1-Et, 3-aroyl, 4-aryl Cytotoxicity (Jurkat cells, IC₅₀ ≈ 1.25–6.55×5-FU) Quaternary derivatives show improved stability and activity
1-[(3,4-Dichlorophenyl)methyl]piperidin-4-ylmethanamine 1-(3,4-Cl₂Ph-CH₂), 4-CH₂NH₂ Potential thiol alkylation (anticancer) Stability studies suggest reactivity with thiols
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one 1-Ac, 3-Et, 2,6-(4-MeOPh) Antimicrobial, antimalarial Crystallographic data confirms planar amide bond for target binding
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid 1-(pyridazin-3-yl), 4-COOH Unreported Carboxylic acid may enhance solubility vs. hydroxyl

Key Findings

Substituent Effects on Bioactivity Methyl vs. Aromatic vs. Halogenated Substituents: Halogenated phenyl groups (e.g., 3,4-dichlorophenyl in ) enhance electrophilicity, enabling thiol alkylation (a mechanism for anticancer activity) . In contrast, non-halogenated phenyl groups (e.g., this compound) may favor hydrophobic interactions without reactive alkylation. Hydroxyl vs. Carboxylic Acid: The hydroxyl group in this compound likely improves solubility but may reduce stability compared to acetyl or carboxylic acid derivatives, which offer stronger hydrogen bonding or ionic interactions .

Cytotoxicity and Structural Isomerism Bis-Mannich bases (e.g., Series II in ) and their piperidinol isomers (Series III) show divergent activities. For example, IIIb (methyl-substituted) exhibited higher cytotoxicity than non-substituted analogs, highlighting the role of steric and electronic effects .

Stability and Reactivity Quaternary ammonium derivatives (e.g., Ig, IIIf) demonstrated enhanced stability and potency, suggesting that this compound could benefit from similar modifications .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation or dermal exposure. First-aid measures for accidental exposure include rinsing eyes with water (15 minutes) and seeking medical evaluation for respiratory irritation, as outlined in SDS for structurally related piperidines .

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